molecular formula C7H15NO2S B2563107 N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine CAS No. 2248388-70-5

N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine

Cat. No.: B2563107
CAS No.: 2248388-70-5
M. Wt: 177.26
InChI Key: AIOUDVBYUUGQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine is an organic compound with the molecular formula C6H13NO2S It is a derivative of ethanamine, featuring a cyclopropyl ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine typically involves the following steps:

    Cyclopropanation: The cyclopropyl ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Sulfonylation: The cyclopropyl ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.

    Substitution: Sodium iodide, acetone, and reflux conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

  • N-Methyl-1-(1-methylsulfonylcyclopropyl)methanamine
  • N-Methyl-1-(1-methylsulfonylcyclopropyl)propanamine
  • N-Methyl-1-(1-methylsulfonylcyclopropyl)butanamine

Comparison: N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine is unique due to its specific substitution pattern on the cyclopropyl ring and the presence of the ethanamine moiety. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-methyl-1-(1-methylsulfonylcyclopropyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-6(8-2)7(4-5-7)11(3,9)10/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOUDVBYUUGQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)S(=O)(=O)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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